molecular formula C8H16O3 B13619715 3-Ethyl-3-hydroxy-2-methylpentanoic acid

3-Ethyl-3-hydroxy-2-methylpentanoic acid

Cat. No.: B13619715
M. Wt: 160.21 g/mol
InChI Key: WNHLXSHOGSKBJB-UHFFFAOYSA-N
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Description

Chemical Name: 3-Ethyl-3-hydroxy-2-methylpentanoic acid CAS Number: 27925-39-9 Molecular Formula: C₈H₁₄O₃ (calculated based on structural analogs) Structural Features: This compound is a branched-chain hydroxy acid featuring a pentanoic acid backbone with hydroxyl (-OH), ethyl (-C₂H₅), and methyl (-CH₃) substituents at positions 3, 3, and 2, respectively.

Safety and Handling: Classified for industrial use only, it requires precautions such as immediate decontamination of contaminated clothing and consultation with a physician in case of exposure .

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-ethyl-3-hydroxy-2-methylpentanoic acid

InChI

InChI=1S/C8H16O3/c1-4-8(11,5-2)6(3)7(9)10/h6,11H,4-5H2,1-3H3,(H,9,10)

InChI Key

WNHLXSHOGSKBJB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-hydroxy-2-methylpentanoic acid can be achieved through several methods. One common approach involves the esterification of this compound with ethanol under acidic conditions, followed by hydrolysis to yield the desired acid . Another method includes the oxidation of 3-ethyl-2-methylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .

Mechanism of Action

The mechanism of action of 3-ethyl-3-hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 3-ethyl-3-hydroxy-2-methylpentanoic acid, differing in alkyl chain length, substituent positions, or functional groups:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
3-Hydroxy-3-methylpentanoic acid Not available C₆H₁₂O₃ Hydroxyl and methyl at C3 ~132.16 (estimated)
2-Hydroxy-3-methylvaleric acid Not available C₆H₁₂O₃ Hydroxyl at C2, methyl at C3 ~132.16 (estimated)
3-Hydroxy-2-methylbutanoic acid Not available C₅H₁₀O₃ Hydroxyl at C3, methyl at C2 118.13
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate 816-22-8 C₇H₁₂FO₃ Ethyl ester, fluorine at C2, hydroxyl and methyl at C3 178.17

Key Observations :

  • Functional Group Impact: Replacement of hydroxyl with fluorine (as in ethyl 2-fluoro-3-hydroxy-3-methylbutanoate) introduces electronegativity, altering reactivity in esterification or hydrolysis reactions .

Physical and Chemical Properties

Property This compound 3-Hydroxy-3-methylpentanoic acid 3-Hydroxy-2-methylbutanoic acid
Boiling Point Not reported Not reported ~245°C (estimated)
Solubility in Water Likely low (due to branching) Moderate High
Reactivity Acidic (carboxylic group); esterifiable Similar acidic properties Prone to lactonization

Notes:

  • Ester Derivatives: Ethyl esters of related hydroxy acids (e.g., ethyl 3-hydroxy-3-methylbutanoate) exhibit enhanced volatility, making them suitable for fragrance or solvent applications .
  • Stability: Branched derivatives like this compound may exhibit greater thermal stability compared to linear analogs due to reduced molecular flexibility .

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